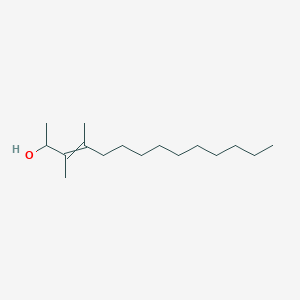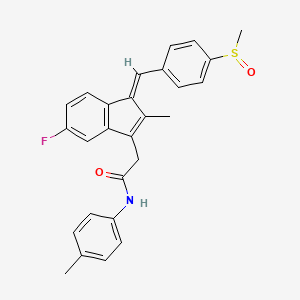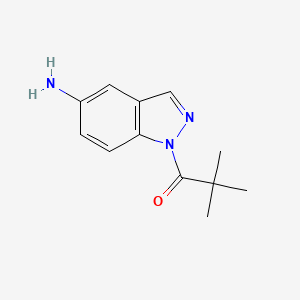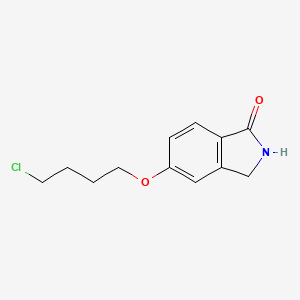
3,4-Dimethyltetradec-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyltetradec-3-en-2-ol is an organic compound with a molecular formula of C16H32O. It is a type of alcohol with a double bond located at the third carbon and methyl groups attached to the third and fourth carbons of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyltetradec-3-en-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3,4-dimethyltetradec-3-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Another method involves the Grignard reaction, where 3,4-dimethyltetradec-3-en-2-one is reacted with a Grignard reagent like methylmagnesium bromide (CH3MgBr) to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl chlorides.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyltetradec-3-en-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modify the structure and function of proteins, enzymes, and cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylpentadec-3-en-2-ol: Similar structure with an additional carbon in the chain.
3,4-Dimethylhexadec-3-en-2-ol: Similar structure with two additional carbons in the chain.
3,4-Dimethylheptadec-3-en-2-ol: Similar structure with three additional carbons in the chain.
Uniqueness
3,4-Dimethyltetradec-3-en-2-ol is unique due to its specific chain length and the position of the double bond and methyl groups. These structural features influence its chemical reactivity, physical properties, and biological activities, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
917882-97-4 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
3,4-dimethyltetradec-3-en-2-ol |
InChI |
InChI=1S/C16H32O/c1-5-6-7-8-9-10-11-12-13-14(2)15(3)16(4)17/h16-17H,5-13H2,1-4H3 |
InChI-Schlüssel |
RXCKIUCMVPQHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=C(C)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)

![1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12620621.png)
![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
![5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one](/img/structure/B12620662.png)

![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
![2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine](/img/structure/B12620684.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)

